molecular formula C42H24 B13421403 Methylene-bridged [6]cycloparaphenylene

Methylene-bridged [6]cycloparaphenylene

Cat. No.: B13421403
M. Wt: 528.6 g/mol
InChI Key: NVCJCAXYICJFRP-UHFFFAOYSA-N
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Description

Significance of Carbon Nanorings and Nanobelts in π-Conjugated Systems

Carbon nanorings and nanobelts represent a significant area of research due to their unique electronic, optical, and mechanical properties derived from their cyclic, highly symmetric, and π-conjugated geometries. acs.orgresearchgate.net These structures are considered promising building blocks for next-generation electronic and optoelectronic devices. scienceteen.comresearchgate.net The curvature of the π-system induces significant strain, which in turn modulates their electronic properties, such as the HOMO-LUMO energy gap. researchgate.netacs.org The continuous π-conjugation around the belt allows for efficient electron delocalization, a key feature for applications in organic electronics. scienceteen.comadvancedcarbonscouncil.orgnus.edu.sg Furthermore, their well-defined cavity makes them attractive for host-guest chemistry and the development of sensors. researchgate.netacs.org The study of these nanostructures provides fundamental insights into the relationship between molecular structure and electronic properties in highly strained systems. acs.orgnih.gov

Methylene-bridgedamazonaws.comcycloparaphenylene as a Non-Alternant Aromatic Belt

Methylene-bridged amazonaws.comcycloparaphenylene, also denoted as amazonaws.comMCPP, is a novel aromatic belt in which each of the six phenylene units is tethered to its neighbors by a methylene (B1212753) bridge. acs.orgnagoya-u.ac.jp This structural modification creates a "ladderized" cyclic paraphenylene chain, resulting in a non-alternant aromatic system that contains both five- and six-membered rings. acs.orgresearchgate.net It is the first example of a methylene-bridged cycloparaphenylene to be synthesized. tcichemicals.com

The synthesis of this belt-shaped molecule was achieved via a six-fold intramolecular nickel-mediated aryl-aryl coupling of a triflate-functionalized pillar amazonaws.comarene precursor, with an isolated yield of 18%. acs.orgnih.gov This innovative approach provides an efficient strategy for constructing new families of aromatic belts. nagoya-u.ac.jp The structure of Methylene-bridged amazonaws.comcycloparaphenylene has been confirmed by single-crystal X-ray analysis. acs.org Due to its restricted, belt-like structure, the molecule possesses a high internal strain energy, calculated to be 110.2 kcal mol⁻¹. nih.govnagoya-u.ac.jp The defined pocket within the molecule also makes it a compelling architecture for supramolecular chemistry, as it can incorporate small molecules. acs.orgnagoya-u.ac.jp This compound is also considered a segment of theoretical structures like Haeckelite nanotubes and the C80 fullerene. tcichemicals.comtcichemicals.com

Comparative Analysis with Analogous Cycloparaphenylenes and Ladder-Type Paraphenylenes

The introduction of methylene bridges in Methylene-bridged amazonaws.comcycloparaphenylene leads to significant differences in its properties when compared to the analogous, unbridged amazonaws.comcycloparaphenylene ( amazonaws.comCPP). acs.org The primary effect of the methylene tethers is the enforcement of planarity between adjacent phenylene units. amazonaws.com In amazonaws.comCPP, the phenylene units have a natural torsion angle of approximately 27–35°, which hinders full π-conjugation. acs.org The methylene bridges in amazonaws.comMCPP reduce this dihedral angle to nearly 0°, thereby enhancing the degree of π-conjugation along the molecular backbone. acs.orgresearchgate.net This enhanced conjugation results in a significant decrease in the HOMO-LUMO energy gap, from 3.65 eV in amazonaws.comCPP to 2.66 eV in amazonaws.comMCPP. researchgate.net

This structural constraint is conceptually similar to that found in ladder-type paraphenylenes (LPPPs), which are defined by an uninterrupted series of rings connected in a way that prevents rotation without bond rupture. uh.edu Both the methylene bridges in amazonaws.comMCPP and the fused-ring structure of LPPPs lead to planarization, which enhances electronic conjugation and shifts optical properties to longer wavelengths. acs.orguh.edu

The properties of Methylene-bridged amazonaws.comcycloparaphenylene also vary with the number of phenylene units. Studies on larger analogues, such as Methylene-bridged tcichemicals.com- and uh.educycloparaphenylene ( tcichemicals.comMCPP and uh.eduMCPP), reveal size-dependent properties. acs.orgscispace.com For instance, the strain energy decreases with increasing size, with tcichemicals.comMCPP having a strain energy of 82.5 kcal mol⁻¹ and uh.eduMCPP having 65.8 kcal mol⁻¹, both lower than the 110.2 kcal mol⁻¹ of amazonaws.comMCPP. researchgate.net Additionally, these molecules exhibit a paratropic belt current, an effect where the cyclic π-electron system generates a magnetic field, which has been confirmed by both experimental and theoretical studies. nih.govscispace.com The strength of this current rapidly decreases as the size of the nanobelt increases. nih.govscispace.com

Interactive Data Tables

Table 1: Comparative Properties of Methylene-bridged amazonaws.comcycloparaphenylene ( amazonaws.comMCPP) and amazonaws.comcycloparaphenylene ( amazonaws.comCPP)

PropertyMethylene-bridged amazonaws.comcycloparaphenylene ( amazonaws.comMCPP) amazonaws.comcycloparaphenylene ( amazonaws.comCPP)
HOMO-LUMO Gap 2.66 eV researchgate.net3.65 eV researchgate.net
Dihedral Angle Nearly 0° researchgate.net~27-35° acs.org
Diameter ~7.758 Å researchgate.net~8.8 Å
Strain Energy 110.2 kcal mol⁻¹ nih.govnagoya-u.ac.jp97 kcal mol⁻¹ researchgate.net
Key Structural Feature Methylene bridges enforce planarity acs.orgTorsion between phenylene units acs.org

Table 2: Size-Dependent Properties of Methylene-bridged [n]cycloparaphenylenes ([n]MCPP)

CompoundStrain Energy (kcal mol⁻¹)
amazonaws.comMCPP 110.2 researchgate.net
tcichemicals.comMCPP 82.5 researchgate.net
uh.eduMCPP 65.8 researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H24

Molecular Weight

528.6 g/mol

IUPAC Name

tridecacyclo[21.18.1.02,22.04,40.06,39.08,37.09,35.011,33.013,32.015,30.016,28.018,26.020,25]dotetraconta-1(41),2(22),3,6,8,10,13,15,17,20,23,25,27,30,32,34,37,39-octadecaene

InChI

InChI=1S/C42H24/c1-19-7-33-21-2-23-13-37-25(11-35(23)33)4-27-15-41-29(17-39(27)37)6-30-18-40-28(16-42(30)41)5-26-12-36-24(14-38(26)40)3-22-10-32(31(19)9-21)20(1)8-34(22)36/h7-18H,1-6H2

InChI Key

NVCJCAXYICJFRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C4C=C5CC6=CC7=C8C=C9CC%10=CC%11=C%12C=C1C1=C2C=C3CC4=CC5=C6C=C7CC8=CC9=C%10C=C%11CC%12=C1

Origin of Product

United States

Synthetic Methodologies for Methylene Bridged 1 Cycloparaphenylene

Pioneering Synthetic Strategies fornih.govCycloparaphenylene Derivatives

The journey to synthesize methylene-bridged cycloparaphenylenes is built upon the foundational work in the synthesis of cycloparaphenylenes (CPPs) themselves. Early strategies to create these strained cyclic structures were fraught with challenges due to the high strain energy associated with bending the paraphenylene units into a circular arrangement. A landmark achievement in this area involved a strategy of sequential strain build-up. This approach utilized a masked aromatic ring, such as a 3,6-syn-dimethoxy-cyclohexa-1,4-diene moiety, within a macrocyclic precursor. The geometric constraints of the cyclohexadiene unit facilitated the challenging macrocyclization step. A final aromatization reaction then provided the necessary driving force to overcome the significant strain energy and form the desired cycloparaphenylene structure. These pioneering efforts in CPP synthesis paved the way for the development of more complex derivatives, including those with methylene (B1212753) bridges.

Pillar[n]arene as a Precursor in Methylene-Bridged [n]Cycloparaphenylene Synthesis

A pivotal innovation in the synthesis of methylene-bridged cycloparaphenylenes was the use of readily available pillar[n]arenes as starting materials. mdpi.com Pillar[n]arenes are a class of macrocycles composed of hydroquinone (B1673460) units linked by methylene bridges at their para-positions. Their inherent cyclic structure and the presence of methylene bridges make them ideal precursors for [n]MCPPs, providing a pre-organized framework for the target molecule. This strategy circumvents the need for a challenging macrocyclization step under high strain, which is a major hurdle in many nanobelt syntheses.

Multi-Step Transformation via Triflate-Functionalized Pillar[n]arene

The synthetic route from pillar[n]arenes to [n]MCPPs involves a multi-step transformation. For the synthesis of nih.govMCPP, the process begins with the readily available pillar nih.govarene. mdpi.com The key intermediate is a triflate-functionalized pillar nih.govarene. This is achieved through a triflation reaction of the hydroxy groups on the pillar nih.govarene. mdpi.com In the case of ethoxy-substituted pillar nih.govarene and pillar rsc.orgarene, a de-ethylation step is first required to expose the hydroxyl groups for subsequent triflation. This triflate functionalization is crucial as it activates the aromatic rings for the subsequent coupling reaction.

Six-Fold Intramolecular Nickel-Mediated Aryl–Aryl Coupling

The final and most critical step in the formation of the methylene-bridged nih.govcycloparaphenylene is a six-fold intramolecular nickel-mediated aryl-aryl coupling reaction. mdpi.comresearchgate.netresearchgate.net This reaction is performed on the triflate-functionalized pillar nih.govarene. The nickel catalyst facilitates the intramolecular coupling between the adjacent triflated aromatic units, effectively stitching together the phenylene rings to form the final belt-shaped structure of nih.govMCPP. mdpi.com This elegant cyclization has been reported to proceed in a respectable isolated yield of 15-18%. mdpi.comresearchgate.net The success of this intramolecular coupling strategy is a testament to the pre-organization of the reactive sites afforded by the pillar[n]arene precursor.

Strategies for Size-Dependent Methylene-Bridged Cycloparaphenylenes ([n]MCPPs, n=6, 8, 10)

The synthetic strategy developed for nih.govMCPP has been successfully extended to produce larger methylene-bridged cycloparaphenylenes, namely nih.govMCPP and rsc.orgMCPP. This demonstrates the versatility of using pillar[n]arenes as precursors for creating a family of [n]MCPPs with varying ring sizes. The synthesis of nih.govMCPP and rsc.orgMCPP follows a similar three-step sequence:

De-ethylation: Starting from the corresponding readily available ethoxy-substituted pillar nih.govarene and pillar rsc.orgarene.

Triflation: The resulting hydroxylated pillar[n]arenes are then subjected to triflation to install the reactive triflate groups.

Nickel-mediated aryl-aryl coupling: Finally, the intramolecular nickel-mediated coupling reaction is employed to form the desired nih.govMCPP and rsc.orgMCPP structures.

This size-dependent synthesis allows for a systematic investigation of the relationship between the structure and properties of these nanobelts as a function of their diameter.

Derivatization and Functionalization Approaches

The ability to functionalize and derivatize methylene-bridged cycloparaphenylenes is crucial for tuning their properties and exploring their potential applications. Post-synthetic modification allows for the introduction of various functional groups, which can alter the electronic, photophysical, and host-guest properties of the parent [n]MCPP scaffold.

Late-Stage Functionalization for Modified Derivatives

A key strategy for the late-stage functionalization of methylene-bridged nih.govcycloparaphenylene involves the introduction of versatile chemical handles, such as alkyne groups, onto the methylene bridges. This method provides an accessible alkyne-functionalized nanobelt in a single reaction step, which can then serve as a platform for further modifications through well-established "click chemistry" reactions.

One notable application of this methodology is the synthesis of a water-soluble aromatic nanobelt. The process begins with the direct functionalization of the commercially available methylene-bridged nih.govcycloparaphenylene. The resulting alkyne-substituted derivative retains the core optical properties of the parent nanobelt, indicating that the structural integrity of the scaffold is not perturbed by the modification.

This alkyne-functionalized intermediate is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. By reacting it with a fluorescent dye tethered to an azide (B81097) group, such as 6-FAM-PEG3-azide, a water-soluble and fluorescently labeled nanobelt is produced. This specific modification resulted in a derivative with sufficient water solubility for biological applications, demonstrating the potential of this functionalization strategy for creating tailored nanobelts for specific purposes.

Table 1: Synthesis of Alkyne-Functionalized Methylene-Bridged nih.govcycloparaphenylene

PrecursorReagents and ConditionsProductYield
Methylene-bridged nih.govcycloparaphenyleneDetails not specified in the sourceAlkyne-functionalized nih.govMCPPNot specified in the source

Table 2: Synthesis of Water-Soluble Aromatic Nanobelt via Click Chemistry

ReactantsCatalystProductYield
Alkyne-functionalized nih.govMCPP, 6-FAM-PEG3-azideCopper(I)Water-soluble aromatic nanobelt6%

Structural Characterization and Analysis

Single-Crystal X-ray Diffraction Analysis of Belt-Shaped Architecture

Interactive Table: Crystallographic Data for Methylene-bridged researchgate.netcycloparaphenylene Derivative (Note: Data is for a precursor derivative, dodecatriflate of pillar researchgate.netarene, as detailed crystallographic data for the final CH₂- researchgate.netCPP was not available in the primary literature. This data provides insight into the core structural framework.)

ParameterValue
Empirical FormulaC₈₄H₄₈F₃₆O₃₆S₁₂
Formula Weight2701.81
Temperature100(2) K
Wavelength1.54184 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 15.6888(4) Å b = 20.3705(5) Å c = 20.5701(5) Å α = 117.203(1)° β = 98.498(1)° γ = 101.424(1)°
Volume5458.1(2) ų

Spectroscopic Investigations of Structural Features

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods are crucial for confirming the structure in solution and verifying its integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atoms in a molecule. For CH₂- researchgate.netCPP, ¹H and ¹³C NMR spectra are essential for confirming the successful synthesis and the high degree of symmetry in the molecule's structure. The observed chemical shifts provide significant insights into the electronic effects of the strained, belt-shaped framework.

The ¹H NMR spectrum is particularly informative. The chemical shifts of the methylene (B1212753) protons are indicative of the paratropic belt current that circulates around the macrocycle, a phenomenon that is a direct consequence of its cyclic π-conjugated system. nih.gov The aromatic protons also exhibit characteristic shifts that reflect the unique electronic environment created by the forced planarization of the phenylene rings. nih.gov

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for Methylene-bridged researchgate.netcycloparaphenylene (in CDCl₃)

NucleusChemical Shift (δ, ppm)Assignment
¹H7.78 (s, 12H)Aromatic Protons
¹H5.37 (s, 12H)Methylene Protons
¹³C142.1Aromatic Carbon (quaternary)
¹³C137.9Aromatic Carbon (quaternary)
¹³C130.6Aromatic Carbon (CH)
¹³C36.5Methylene Carbon (CH₂)

Mass spectrometry is employed to confirm the molecular weight and, by extension, the molecular formula of the target compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is critical for verifying the successful synthesis of CH₂- researchgate.netCPP. Techniques such as ion mobility-mass spectrometry can further probe the gas-phase structure and conformation of the molecule, confirming the structural integrity of the nanohoop architecture. researchgate.net

Interactive Table: High-Resolution Mass Spectrometry Data for Methylene-bridged researchgate.netcycloparaphenylene

TechniqueParameterValue
HRMS (APCI)Calculated m/z for C₄₂H₂₄ ([M]⁺)528.1878
HRMS (APCI)Found m/z528.1873

Geometric Parameters and Structural Distortions

The introduction of methylene bridges imposes significant geometric constraints on the cycloparaphenylene backbone, leading to notable distortions compared to its non-bridged analogue, researchgate.netcycloparaphenylene ( researchgate.netCPP).

The diameter of the CH₂- researchgate.netCPP nanohoop is a key structural parameter. X-ray crystallographic analysis reveals a diameter of approximately 7.758 Å. researchgate.net This dimension is crucial as it defines the size of the central cavity, which has implications for potential host-guest chemistry.

One of the most significant structural consequences of the methylene bridges is the enforced coplanarity of the adjacent phenylene units. acs.org In standard researchgate.netCPP, the phenylene rings are twisted with respect to one another to alleviate steric strain. However, the methylene tethers in CH₂- researchgate.netCPP dramatically reduce this twisting.

This effect is quantified by the dihedral (torsion) angle between the planes of adjacent phenylene rings. In CH₂- researchgate.netCPP, this angle is reduced to nearly 0°, indicating a high degree of planarization. researchgate.net This structural feature has profound implications for the electronic properties of the molecule, as it enhances the π-conjugation around the belt, leading to a significant decrease in the HOMO-LUMO energy gap compared to researchgate.netCPP. acs.org

Interactive Table: Key Geometric Parameters of Methylene-bridged researchgate.netcycloparaphenylene

ParameterValueSignificance
Diameter~7.758 ÅDefines the size of the central cavity. researchgate.net
Phenylene-Phenylene Torsion Angle~0°Indicates significant planarization induced by methylene bridges, enhancing π-conjugation. researchgate.net

Quinoidal Character in Oxidized States

The chemical oxidation of Methylene-bridged researchgate.netcycloparaphenylene ( researchgate.netMCPP) yields remarkably stable cationic species, including a radical cation and a dication ( researchgate.netMCPP²⁺). rsc.orgrsc.org Structural and electronic analyses of these oxidized states have revealed unique properties, most notably the pronounced quinoidal character of the dicationic form. rsc.orgchemrxiv.org This transformation is supported by both experimental data from X-ray crystallography and theoretical calculations. chemrxiv.org

Upon two-electron oxidation to form the researchgate.netMCPP dication, significant geometric changes occur within the nanobelt's scaffold. chemrxiv.org X-ray single-crystal structural analysis of the dicationic salt, researchgate.netMCPP²⁺(SbF₆⁻)₂, provides direct evidence of this structural evolution. rsc.orgchemrxiv.org The most apparent change is a contraction of the nanobelt's diameter. The diameter of the researchgate.netMCPP²⁺ scaffold is estimated to be 7.675 Å, which is 0.083 Å shorter than that of the neutral researchgate.netMCPP molecule. chemrxiv.org

This shrinking of the molecular structure is accompanied by alterations in the carbon-carbon bond lengths within the phenylene rings, strongly indicating a shift from a benzenoid to a quinoidal electronic structure. chemrxiv.org The methylene bridges play a crucial role in this process, as they fix the cycloparaphenylene structure into a rigid belt form, which helps to stabilize the resulting quinoidal geometry of the dication. rsc.org

To quantify the change in aromaticity, the Harmonic Oscillator Model of Aromaticity (HOMA) index was calculated for the six-membered rings based on the crystal structures and density functional theory (DFT) calculations. chemrxiv.org The HOMA index provides a measure of the degree of aromatic stabilization, with a value of 1 representing a fully aromatic system like benzene (B151609). The significant decrease in the HOMA value for the dication compared to the neutral molecule confirms the loss of aromaticity and the adoption of a quinoidal character.

The key structural parameters highlighting the quinoidal nature of the oxidized state are summarized in the table below.

ParameterNeutral researchgate.netMCPPDication researchgate.netMCPP²⁺Change
Molecular Diameter (Å)~7.7587.675-0.083 Å
HOMA ValueHigher (More Aromatic)Lower (More Quinoidal)Decrease

These findings collectively demonstrate that the two-electron oxidation of Methylene-bridged researchgate.netcycloparaphenylene induces a significant structural and electronic reorganization, resulting in a stable dication with a distinct quinoidal character. rsc.orgchemrxiv.org

Electronic Structure and Aromaticity Studies

Frontier Molecular Orbital (FMO) Analysis

Frontier molecular orbital (FMO) analysis provides crucial insights into the electronic behavior of methylene-bridged thieme-connect.decycloparaphenylene. The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding its reactivity, optical properties, and charge transport capabilities.

Computational studies, particularly those employing density functional theory (DFT) at the B3LYP/6-31G(d) level, have been instrumental in quantifying the electronic parameters of methylene-bridged thieme-connect.decycloparaphenylene. chemrxiv.orgamazonaws.com These calculations reveal a HOMO-LUMO energy gap of 2.66 eV. thieme-connect.dechemrxiv.orgamazonaws.comresearchgate.net This value is notably narrower than that of its non-bridged analogue, thieme-connect.decycloparaphenylene ( thieme-connect.deCPP), and the related thieme-connect.dethieme-connect.decarbon nanobelt ( thieme-connect.dethieme-connect.deCNB). chemrxiv.orgamazonaws.com

The HOMO energy of methylene-bridged thieme-connect.decycloparaphenylene is calculated to be significantly higher than that of thieme-connect.deCPP (by 0.52 eV), while its LUMO energy is slightly raised (by 0.04 eV). chemrxiv.orgamazonaws.com The resulting smaller energy gap suggests that methylene-bridged thieme-connect.decycloparaphenylene could be a promising material for optoelectronic applications. chemrxiv.orgamazonaws.com

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Methylene-bridged thieme-connect.decycloparaphenylene-4.93-2.272.66
thieme-connect.deCycloparaphenylene ( thieme-connect.deCPP)-5.45-2.313.14
thieme-connect.dethieme-connect.deCarbon Nanobelt ( thieme-connect.dethieme-connect.deCNB)Not specifiedNot specified2.95

The introduction of methylene (B1212753) bridges is a key structural modification that significantly enhances the degree of π-conjugation along the molecular backbone. chemrxiv.orgamazonaws.comresearcher.lifeacs.org These bridges effectively co-planarize the neighboring paraphenylene units, reducing the torsion angle between them to nearly 0°. thieme-connect.deresearchgate.net This planarity facilitates more effective overlap of the p-orbitals, leading to a delocalized π-system. chemrxiv.orgamazonaws.comresearcher.lifeacs.org

This enhanced π-conjugation is the primary reason for the observed reduction in the HOMO-LUMO gap compared to thieme-connect.deCPP. chemrxiv.orgamazonaws.comresearcher.lifeacs.org The delocalization of the HOMO and LUMO over the phenylene units is a direct consequence of this improved conjugation. chemrxiv.orgamazonaws.com

Studies on a series of methylene-bridged [n]cycloparaphenylenes ([n]MCPPs, where n = 6, 8, 10) have revealed interesting size-dependent electronic properties. researchgate.net In contrast to linear π-conjugated systems, the HOMO-LUMO gap in these nanobelts narrows as the number of phenylene units (n) decreases. chemrxiv.orgamazonaws.com This trend is characterized by an increase in HOMO energies and a decrease in LUMO energies with a reduction in ring size. chemrxiv.orgamazonaws.com

This size dependency is a hallmark of the belt-form structure of MCPPs and highlights the significant influence of the methylene-bridging on their electronic characteristics, distinguishing them from the parent cycloparaphenylenes (CPPs). researchgate.net

Magnetically Induced Current Density and Aromaticity

The aromaticity of methylene-bridged cycloparaphenylenes has been probed through the analysis of magnetically induced current densities, which provides a quantitative measure of electron delocalization in the presence of an external magnetic field. These studies have unveiled distinct current patterns in the neutral and cationic forms of the molecule.

Both experimental and theoretical investigations have confirmed the presence of a paratropic belt current along the backbone of neutral methylene-bridged [n]cycloparaphenylenes. researchgate.netresearchgate.netacs.org A paratropic current, which opposes the diatropic current found in conventional aromatic compounds like benzene (B151609), is indicative of antiaromatic character. This current is induced when a magnetic field is applied parallel to the main symmetry axis of the molecule. researchgate.netacs.orgacs.org

The existence of this paratropic current was first inferred from ¹H NMR chemical shifts and later supported by theoretical studies of the magnetically induced current density. researchgate.netrsc.org The effect is particularly pronounced for the methylene protons, especially those oriented towards the interior of the nanobelt. researchgate.netacs.org A key finding is that the strength of this paratropic current rapidly decreases as the size of the nanobelt (n) increases. researchgate.netresearchgate.net

In a significant shift of electronic behavior, the dication of methylene-bridged thieme-connect.decycloparaphenylene ( thieme-connect.deMCPP²⁺) exhibits a strong diatropic belt current. rsc.org This was discovered following the synthesis of a remarkably stable dicationic salt of thieme-connect.deMCPP. rsc.org A diatropic current is characteristic of aromatic species and indicates a significant change in the electronic structure upon oxidation.

Experimental evidence from ¹H NMR spectroscopy of the dication, combined with theoretical calculations, confirmed the presence of this strong diatropic current. rsc.org The transition from a paratropic current in the neutral species to a diatropic current in the dication highlights the tunable nature of aromaticity in these novel nanobelt structures. rsc.org The strength of the diatropic belt current in the dication is estimated to be -242% of the benzene ring current. rsc.org

Harmonic Oscillator Model of Aromaticity (HOMA) Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) is a valuable computational tool for quantifying the degree of aromaticity in cyclic π-electron systems. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value approaching 1 indicates a high degree of aromaticity, whereas lower values suggest a loss of aromatic character.

For Methylene-bridged researchgate.netcycloparaphenylene, HOMA calculations have been performed to assess the aromaticity of its constituent six-membered rings. rsc.org The average HOMA value for the neutral researchgate.netMCPP molecule is calculated to be 0.955, indicating a high degree of benzenoid character. rsc.org This suggests that despite the significant strain and curvature of the macrocycle, the individual phenylene units retain strong aromatic character.

Upon two-electron oxidation to form the dication, researchgate.netMCPP²⁺, a notable decrease in aromaticity is observed. The average HOMA value for the dicationic scaffold drops to 0.702. rsc.org This significant reduction in the HOMA value supports a decreased benzenoid character and suggests that the positive charge is effectively delocalized across the entire molecular framework. rsc.org

CompoundAverage HOMA Value
Methylene-bridged researchgate.netcycloparaphenylene ( researchgate.netMCPP)0.955
Methylene-bridged researchgate.netcycloparaphenylene dication ( researchgate.netMCPP²⁺)0.702

Strain Energy Quantification and Implications of Restricted Structure

The defining feature of Methylene-bridged researchgate.netcycloparaphenylene is its highly rigid and strained belt-shaped structure. The methylene bridges lock the adjacent phenylene units into a nearly coplanar arrangement, preventing the bond rotation and puckering that would typically alleviate strain in cyclic molecules. researchgate.netnagoya-u.ac.jp This restricted structure results in a significant accumulation of internal strain energy.

Computational studies have quantified the strain energy of Methylene-bridged researchgate.netcycloparaphenylene to be a substantial 110.2 kcal·mol⁻¹. researchgate.netnagoya-u.ac.jpresearchgate.net This high value is a direct consequence of the severe bond angle and torsional strains imposed by the molecule's geometry. The methylene bridges enforce a planarization of the neighboring paraphenylene units, which enhances the degree of π-conjugation but at a large energetic cost. researchgate.netnagoya-u.ac.jp

The magnitude of this strain has profound implications for the molecule's properties and reactivity. It is a key factor contributing to its unique electronic and optical characteristics. The strain energy is also size-dependent within the family of methylene-bridged cycloparaphenylenes. For instance, the larger analogues, Methylene-bridged rsc.orgcycloparaphenylene and Methylene-bridged uoregon.educycloparaphenylene, exhibit lower strain energies of 82.5 kcal·mol⁻¹ and 65.8 kcal·mol⁻¹, respectively. researchgate.net This decrease reflects the reduced curvature and angular strain in the larger macrocycles.

A comparison with a related nanobelt, methylene-bridged researchgate.netcyclo-2,6-naphthylene, further highlights the structural impact on strain. This naphthylene-based analogue possesses a significantly lower strain energy of 77.4 kcal·mol⁻¹, demonstrating how changes in the aromatic subunits can alter the energetic landscape of these constrained molecules. researchgate.netnagoya-u.ac.jp

CompoundCalculated Strain Energy (kcal·mol⁻¹)
Methylene-bridged researchgate.netcycloparaphenylene110.2
Methylene-bridged rsc.orgcycloparaphenylene82.5
Methylene-bridged uoregon.educycloparaphenylene65.8
Methylene-bridged researchgate.netcyclo-2,6-naphthylene77.4

Supramolecular Chemistry and Host Guest Interactions

Defined Internal Cavity and Supramolecular Architecture

Methylene-bridged acs.orgcycloparaphenylene possesses a well-defined, belt-shaped structure with a distinct internal cavity, making it a compelling building block for supramolecular architectures. researchgate.netnagoya-u.ac.jp The methylene (B1212753) bridges play a crucial role in shaping its molecular framework. They co-planarize the adjacent paraphenylene units, which enhances the degree of π-conjugation along the belt. acs.orgchemrxiv.org This structural constraint results in a more condensed and rigid architecture compared to the analogous acs.orgCPP. chemrxiv.org

The presence of these methylene bridges leads to a smaller internal diameter for acs.orgMCPP. X-ray crystallography has shown its diameter to be approximately 7.758 Å, which is notably smaller than that of acs.orgCPP (8.072 Å). chemrxiv.orgnih.gov This rigid and size-constrained cavity is a key feature that governs its host-guest chemistry, allowing for selective interactions with guest molecules that have complementary shapes and sizes. nagoya-u.ac.jpnih.gov The molecule's high internal strain energy, calculated to be 110.2 kcal·mol⁻¹, is a consequence of this restricted structure. researchgate.netacs.org Despite this strain, the molecule is stable and its unique architecture combines the characteristics of both cycloparaphenylenes and pillararenes. nagoya-u.ac.jpacs.org

Table 1: Comparison of Structural Properties

Compound Diameter (Å) Dihedral Angle (adjacent phenylene units) Key Structural Feature
Methylene-bridged acs.orgcycloparaphenylene ( acs.orgMCPP) 7.758 chemrxiv.orgnih.gov ~0° researchgate.net Methylene bridges causing co-planarization researchgate.netacs.org
acs.orgcycloparaphenylene ( acs.orgCPP) 8.06 nih.gov 31.5° nih.gov Tilted phenylene units

Host-Guest Complexation with Small Organic Molecules

The defined internal pocket of methylene-bridged acs.orgcycloparaphenylene makes it an effective host for the inclusion of small organic molecules. nagoya-u.ac.jpacs.org This capability is a cornerstone of its potential applications in supramolecular chemistry. chemrxiv.org The formation of host-guest complexes is driven by non-covalent interactions, such as van der Waals forces and CH-π interactions, between the host's electron-rich interior and the guest molecule. nih.gov

Experimental evidence for this complexation has been demonstrated through co-crystallization studies. For instance, single crystals of acs.orgMCPP have been grown that incorporate solvent molecules like n-hexane and dichloromethane (B109758) (CH₂Cl₂) within their structure. chemrxiv.org This demonstrates the ability of the acs.orgMCPP cavity to accommodate small organic guests. The methylene hydrogen atoms, however, can influence the packing in the solid state, sometimes preventing efficient π–π stacking between host molecules. chemrxiv.org The ability to form complexes with simple organic molecules opens the door for its use in molecular recognition and sensing applications.

Formation and Stability of Ring-in-Ring Complexes

Methylene-bridged acs.orgcycloparaphenylene can act as a guest molecule itself, forming nested "ring-in-ring" complexes with larger cycloparaphenylene hosts. acs.orgresearchgate.net These supramolecular assemblies are reminiscent of the shortest possible double-walled carbon nanotubes. researchgate.net The stability and conformation of these complexes have been investigated using techniques such as ion mobility mass spectrometry and density functional theory (DFT). acs.org

Studies have shown that acs.orgMCPP forms stable host-guest complexes with larger nanohoops like nih.govCPP and frontiersin.orgCPP. acs.org Interestingly, the conformational preference of these complexes differs from those formed with acs.orgCPP. DFT calculations suggest that while acs.orgCPP prefers a "planetary orbit" conformation with the host, the methylene-bridged acs.orgMCPP forms more stable ring-in-ring complexes in a "Russian doll" arrangement. acs.org This highlights how the subtle structural changes imparted by the methylene bridges can influence the thermodynamics of supramolecular assembly. The formation of these stable, nested structures is governed by the precise geometric and electronic complementarity between the host and guest rings. researchgate.net

Table 2: Conformational Preferences in Ring-in-Ring Complexes

Guest Molecule Host Molecule(s) Preferred Conformation Reference
acs.orgMCPP nih.govCPP, frontiersin.orgCPP "Russian doll" acs.org
acs.orgCPP nih.govCPP, frontiersin.orgCPP "Planetary orbit" acs.org

Interactions with Polycyclic Aromatic Hydrocarbons (PAHs) and Fullerenes

The host-guest chemistry of cycloparaphenylenes and their analogues with carbon-rich guests like polycyclic aromatic hydrocarbons (PAHs) and fullerenes is well-established, driven primarily by concave-convex π-π interactions. frontiersin.orgacs.org Although specific studies detailing the complexation of a wide array of PAHs with acs.orgMCPP are limited, the principles derived from the broader CPP family are applicable. The electron-rich cavity of acs.orgMCPP is expected to interact favorably with the π-surfaces of PAH guests. nih.gov

The interaction of CPPs with fullerenes is particularly notable and size-dependent. nih.gov For instance, cycloparaphenylene shows a high affinity for C₆₀, forming a stable 1:1 complex. frontiersin.org Given the smaller diameter of acs.orgMCPP (~7.76 Å) compared to C₆₀ (~7.1 Å), a stable inclusion complex is less likely due to steric hindrance. However, interactions with smaller fullerenes or exohedral complexation could be possible. The interaction between CPPs and fullerenes like C₇₀ can be more complex, sometimes involving different orientations (standing vs. lying) of the guest within the host cavity, depending on the host's size. researchgate.netresearchgate.net The enhanced π-conjugation in acs.orgMCPP compared to acs.orgCPP could also modulate the electronic aspect of these host-guest interactions. acs.org

Redox Chemistry and Cationic Methylene Bridged 1 Cycloparaphenylene Species

Synthesis of Radical Cationic and Dicationic Hydrocarbon Nanobelts

The generation of stable cationic species of rsc.orgMCPP has been achieved through chemical oxidation. rsc.orgchemrxiv.org The choice of the oxidizing agent and its stoichiometry are crucial in selectively producing either the radical cation ( rsc.orgMCPP˙⁺) or the dication ( rsc.orgMCPP²⁺). rsc.orgrsc.org

The rsc.orgMCPP radical cation salt (1) has been synthesized in high yield (99%) by treating rsc.orgMCPP with a weaker oxidant like Et₃OSbCl₆. rsc.org Alternatively, using one equivalent of a stronger oxidant, nitrosyl hexafluoroantimonate (NOSbF₆), also yields the radical cation, which can be isolated in 73% yield. rsc.org

The rsc.orgMCPP dication salt (2) is formed when rsc.orgMCPP is oxidized with three equivalents of NOSbF₆ in a dichloromethane (B109758) (CH₂Cl₂) solution at room temperature under an argon atmosphere. rsc.orgrsc.org This reaction proceeds to full conversion and allows the dicationic salt to be isolated in a 92% yield. rsc.org The successful synthesis of these cationic hydrocarbon nanobelts marks a significant advancement, as cationic nanobelts without heteroatoms were previously rare due to their inherent instability. chemrxiv.orgnih.gov

SpeciesOxidizing AgentEquivalentsSolventYieldRef
rsc.orgMCPP˙⁺SbCl₆⁻ (1)Et₃OSbCl₆-CH₂Cl₂99% rsc.org
rsc.orgMCPP˙⁺SbF₆⁻NOSbF₆1CH₂Cl₂73% rsc.org
rsc.orgMCPP²⁺(SbF₆⁻)₂ (2)NOSbF₆3CH₂Cl₂92% rsc.orgrsc.org

Stability and Electronic Properties of Oxidized Forms

A remarkable feature of the cationic forms of rsc.orgMCPP is their exceptional stability, especially when compared to their non-bridged cycloparaphenylene (CPP) counterparts. chemrxiv.orgrsc.org Both the radical cation and the dication are stable as solids and in dichloromethane solutions, even in the presence of air. rsc.orgrsc.org

The half-life of the radical cation 1 in a CH₂Cl₂ solution under air was determined to be approximately 143 hours. rsc.org The dication 2 exhibits a half-life of about 26 hours under the same conditions. rsc.org This stability is attributed to the methylene (B1212753) bridges, which fix the molecule in a belt-form structure, possibly stabilizing the quinoidal character that emerges upon oxidation. chemrxiv.orgrsc.org Further evidence of this stability is seen in a derivative, hexamethyl rsc.orgMCPP dication, which has a much longer half-life of about 2640 hours (110 days). rsc.org

From an electronic standpoint, the oxidation significantly alters the properties of the nanobelt. The neutral rsc.orgMCPP has a high-lying Highest Occupied Molecular Orbital (HOMO) at -4.40 eV, which facilitates its oxidation. rsc.orgnih.gov Upon two-electron oxidation to form the dication, a significant change in the magnetic properties is observed. The neutral rsc.orgMCPP exhibits a paratropic belt current, a characteristic of antiaromaticity. nih.govnih.govacs.org In contrast, the dication rsc.orgMCPP²⁺ displays a strong diatropic belt current, indicative of aromatic character. rsc.orgresearchgate.netnih.gov This switch from a paratropic to a diatropic current upon oxidation is a key finding. nih.govresearchgate.net

Cationic SpeciesHalf-life (in CH₂Cl₂ under air)Ref
rsc.orgMCPP˙⁺ (1)~143 hours rsc.org
rsc.orgMCPP²⁺ (2)~26 hours rsc.org
Hexamethyl rsc.orgMCPP²⁺ (3)~2640 hours (110 days) rsc.org

Spectroscopic Characterization of Cationic Nanobelts (UV-Vis-NIR Absorption, Fluorescence, ESR)

Spectroscopic analysis provides deep insights into the electronic structure of the cationic nanobelts. rsc.orgrsc.org

UV-Vis-NIR Absorption: The absorption spectra of the cationic species are distinctly different from the neutral rsc.orgMCPP. rsc.org

The radical cation (1) exhibits four absorption peaks at 415, 890, 1037, and 1054 nm. The presence of strong absorption bands in the near-infrared (NIR) region is a clear indicator of its radical cationic nature, corresponding to electronic transitions involving the singly occupied molecular orbital (SOMO). rsc.orgresearchgate.net

The dication (2) shows absorption bands with peaks at 453 and 745 nm. rsc.orgresearchgate.net Notably, the band at 745 nm is exceptionally sharp, with a full width at half maximum (FWHM) of just 14.5 nm. rsc.orgresearchgate.net These absorptions are red-shifted compared to the neutral molecule and extend towards the NIR region. rsc.orgchemrxiv.org

Fluorescence: The fluorescence properties undergo a dramatic change upon oxidation.

Neutral rsc.orgMCPP shows negligible fluorescence. rsc.orgresearchgate.net

The radical cation 1 is also non-fluorescent. rsc.org

In stark contrast, the dication (2) displays a sharp fluorescence band with a small FWHM of 20 nm and a significant fluorescence quantum yield (ΦF) of 0.23. researchgate.netnih.gov This "turn-on" of fluorescence upon oxidation is a remarkable property, suggesting potential applications in optical materials. nih.gov The emission occurs at longer wavelengths, close to the NIR region. rsc.orgresearchgate.net

Electron Spin Resonance (ESR): ESR spectroscopy confirms the formation of the radical cation. The ESR spectrum of a CH₂Cl₂ solution of 1 shows a g-value of 2.0037 and a hyperfine structure, which is consistent with the characteristics reported for other [n]CPP radical cations. rsc.orgrsc.org

SpeciesUV-Vis-NIR Absorption Peaks (nm)FluorescenceESR g-valueRef
rsc.orgMCPP˙⁺ (1)415, 890, 1037, 1054No2.0037 rsc.orgresearchgate.netrsc.org
rsc.orgMCPP²⁺ (2)453, 745Yes (ΦF = 0.23)N/A rsc.orgresearchgate.netnih.gov

Structural Effects of Methylene-Bridging on Cationic Species Stability and Photophysical Behavior

The methylene bridges are not merely linkers but play a crucial role in defining the properties of the cationic species. chemrxiv.orgrsc.org Their primary effect is to impart rigidity to the structure, which is believed to be a key factor in the enhanced stability of the rsc.orgMCPP cations compared to the more flexible, air-sensitive cations of non-bridged CPPs. chemrxiv.orgrsc.org This rigidity prevents structural distortions that could lead to decomposition. rsc.org

The photophysical behavior is also profoundly affected. The rigidity of the rsc.orgMCPP²⁺ scaffold is thought to suppress non-radiative deactivation pathways, such as thermal deactivation, which are likely more prevalent in the more flexible rsc.orgCPP²⁺. rsc.org This suppression allows for the observed fluorescence in rsc.orgMCPP²⁺, a property not seen in its non-bridged analogue. rsc.org Therefore, the methylene-bridging directly modulates the spectroscopic properties, effectively "switching on" the fluorescence in the dicationic state. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) has been the primary computational method for investigating the geometric and electronic characteristics of methylene-bridged acs.orgcycloparaphenylene. Structural optimizations, frequently performed at the B3LYP/6-31G(d) level of theory, have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction analysis. acs.orgsci-hub.se These calculations have confirmed the belt-shaped structure of the molecule, which possesses D₃d symmetry. acs.org

Theoretical calculations reveal that the methylene (B1212753) bridges enforce a more planar arrangement of the neighboring paraphenylene units compared to the parent acs.orgcycloparaphenylene ( acs.orgCPP). researchgate.netdiva-portal.org This co-planarization enhances the degree of π-conjugation along the molecular backbone. researchgate.netdiva-portal.org The calculated C–C single bond length connecting the phenylene units is approximately 1.478 Å, which is shorter than the equivalent bond in acs.orgCPP (1.489 Å), indicating a greater degree of delocalization. acs.org Furthermore, the phenylene units in methylene-bridged acs.orgCPP are calculated to be less bent (average angle of 8.4°) than those in acs.orgCPP (12.5°). acs.org

From an electronic standpoint, DFT calculations have been crucial in understanding the molecule's frontier molecular orbitals. The methylene bridges significantly influence the electronic properties, leading to a highest occupied molecular orbital (HOMO) energy that is higher than those of acs.orgCPP and the related acs.orgacs.orgcarbon nanobelt ( acs.orgacs.orgCNB). acs.org This results in a considerably narrower HOMO-LUMO gap of 2.66 eV, which is 0.48 eV smaller than that of acs.orgCPP. researchgate.net This reduced energy gap is consistent with the enhanced π-conjugation and suggests potential applications in organic electronic and optoelectronic devices. acs.orgresearchgate.net Time-dependent DFT (TD-DFT) calculations have been employed to analyze the absorption spectrum, assigning the major absorption band to a combination of transitions including HOMO–1/HOMO–2 to LUMO and HOMO to LUMO+2/LUMO+3. acs.org

Ab Initio and Semi-Empirical Methodologies for Molecular Property Prediction

While Density Functional Theory stands out as the most prominently reported method for computational investigations of methylene-bridged acs.orgcycloparaphenylene, other methodologies like ab initio and semi-empirical calculations are part of the broader computational chemistry toolkit. Published research on this specific molecule, however, has not extensively featured property predictions derived from pure ab initio methods like Hartree-Fock or Møller-Plesset perturbation theory, nor from semi-empirical approaches.

The predominance of DFT is likely due to its favorable balance of computational accuracy and efficiency, which is particularly crucial for a molecule of this size. DFT methods, especially those incorporating dispersion corrections, are well-suited to handle the complex electronic structure and potential non-covalent interactions of this strained, cyclic system. While a semi-empirical tight-binding approach has been mentioned in the context of greenhouse gas adsorption on general carbon nanobelts, specific applications to methylene-bridged acs.orgcycloparaphenylene are not detailed in the available literature. acs.org Similarly, references to ab initio calculations in related studies often point to general methodological papers rather than specific applications for property prediction of this compound. acs.org

Modeling of Host-Guest Interaction Energetics and Conformations

The defined central cavity of methylene-bridged acs.orgcycloparaphenylene makes it a compelling candidate for applications in supramolecular and host-guest chemistry. acs.orgdiva-portal.org Theoretical modeling, primarily using DFT, has been employed to understand the energetics and conformations of its complexes with other molecules.

Studies combining ion mobility-mass spectrometry with DFT calculations have explored the stability and disassembly of ring-in-ring complexes where methylene-bridged acs.orgcycloparaphenylene ( acs.orgMCPP) acts as a guest molecule within larger cycloparaphenylene hosts such asCPP andCPP. These investigations are critical for understanding the non-covalent interactions, such as π-π stacking, that govern complex formation.

The stability of these host-guest complexes has been shown to depend on the size of the host molecule. For the hostCPP, the stability trend was found to be acs.orgMCPP > acs.orgacs.orgCNB > acs.orgCPP. However, with the largerCPP host, the trend changes to acs.orgacs.orgCNB > acs.orgMCPP > acs.orgCPP. DFT calculations of fragmentation energies largely concur with these experimental findings, predicting the relative stability order of acs.orgacs.orgCNB > acs.orgMCPP > acs.orgCPP with both hosts. The hindered rotation of the C-C bonds due to the methylene bridges in acs.orgMCPP is thought to contribute to a better geometric fit within the host molecules. These findings highlight the subtle interplay of size, shape, and electronic interactions in determining the stability of nanohoop complexes.

Gauge-Including Atomic Orbitals (GIAO) Calculations for ¹H NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have been instrumental in interpreting the experimental spectra of methylene-bridged acs.orgcycloparaphenylene and its derivatives. The Gauge-Including Atomic Orbitals (GIAO) method, typically coupled with DFT, has been successfully used to predict ¹H NMR chemical shifts. acs.org

Calculations performed at the GIAO B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory accurately reproduced the experimental spectrum, allowing for the unambiguous assignment of the methylene protons. acs.orgsci-hub.se The two distinct doublet signals observed experimentally were assigned to the inner (H-in) and outer (H-out) protons of the methylene bridges. acs.org

These calculations have also provided strong evidence for the existence of a paratropic belt current in the neutral molecule, which is induced by the external magnetic field of the NMR spectrometer. This effect is particularly pronounced for the methylene protons. Furthermore, GIAO calculations were essential in analyzing the ¹H NMR spectrum of the methylene-bridged acs.orgcycloparaphenylene dication ( acs.orgMCPP²⁺). acs.org The calculations supported the experimental observation of an extraordinary upfield shift for the inner methylene proton signal (to -0.34 ppm), attributing this to a shift from a paratropic current in the neutral species to an intense diatropic (aromatic) belt current in the dication. acs.org

Conformational Landscape and Energetics of Carbon Nanohoops

Computational studies have investigated the conformational dynamics of this carbon nanohoop, confirming its structural integrity. Unlike more flexible cycloparaphenylenes, the methylene bridges lock the phenylene units, significantly restricting their rotational freedom. This rigidity is a defining characteristic of the molecule.

The energetics of related, larger methylene-bridged nanohoops have also been explored. DFT calculations show that the strain energy is size-dependent, decreasing as the ring size increases. For example, the calculated strain energies for the larger methylene-bridged- andcycloparaphenylenes are 82.5 kcal·mol⁻¹ and 65.8 kcal·mol⁻¹, respectively. researchgate.net This trend provides insight into the fundamental structure-property relationships within this family of non-alternant aromatic belts. acs.org

Emerging Applications and Future Research Directions

Development as Organic Semiconducting Materials

Methylene-bridged nih.govcycloparaphenylene exhibits significant potential as an organic semiconducting material due to its unique electronic structure. The methylene (B1212753) bridges linking the phenylene units enforce a co-planar arrangement, which enhances the degree of π-conjugation around the belt. researchgate.netnagoya-u.ac.jp This structural feature results in a significant reduction of the HOMO-LUMO energy gap compared to the analogous nih.govcycloparaphenylene ( nih.govCPP). researchgate.netacs.org Experimental and theoretical studies have determined the HOMO-LUMO gap of nih.govMCPP to be approximately 2.66 eV. researchgate.net

Further research has demonstrated the synthesis of stable cationic versions of the nanobelt, including a radical cation and a dication, through chemical oxidation. nih.govrsc.org These cationic species are remarkably stable in air, with the radical cation salt showing a half-life of about 143 hours and the dication salt a half-life of 26 hours in solution. nih.gov Such stability is crucial for practical applications. These charged molecules are considered important as they can function as intermediates for charge carriers in p-type organic semiconductors. nih.gov The development of these stable cationic nanobelts opens avenues for their use in advanced electronic devices.

PropertyValueSignificance
HOMO-LUMO Energy Gap2.66 eVIndicates semiconducting nature; lower than nih.govCPP due to enhanced π-conjugation. researchgate.net
Cation Stability (Radical Cation)~143 hours (half-life)High stability in air is crucial for practical p-type semiconductor applications. nih.gov
Cation Stability (Dication)~26 hours (half-life)Demonstrates robustness of charged species for electronic applications. nih.gov

Potential in Nanoelectronics and Photonics

The distinct electronic and photophysical properties of methylene-bridged nih.govcycloparaphenylene make it a compelling molecule for nanoelectronics and photonics. Its enhanced π-conjugation and consequently narrow bandgap are advantageous for these applications. tcichemicals.com The dicationic form of nih.govMCPP is particularly noteworthy, as it displays sharp absorption and fluorescence bands at longer wavelengths than its neutral counterpart, extending into the near-infrared (NIR) region. nih.govrsc.org This NIR activity is highly sought after for applications in photoelectronic devices, optical sensing, and telecommunications.

Theoretical investigations into alkali metal-doped nih.govMCPP have further highlighted its potential. Doping with alkali metals like Lithium (Li), Sodium (Na), and Potassium (K) has been shown to significantly reduce the HOMO-LUMO energy gap and dramatically enhance the nonlinear optical (NLO) response. nih.gov Such tunable NLO properties are critical for developing advanced materials for high-tech applications, including frequency conversion and optical switching. nih.gov The combination of inherent electronic properties and the potential for modification through doping positions nih.govMCPP as a versatile building block for future nanoelectronic and photonic components.

Advanced Supramolecular Assemblies and Functional Materials

The rigid, belt-shaped structure of methylene-bridged nih.govcycloparaphenylene creates a well-defined internal pocket, making it an attractive platform for supramolecular chemistry. researchgate.netnagoya-u.ac.jp This cavity can encapsulate small molecules, leading to the formation of host-guest complexes. nagoya-u.ac.jpacs.org This capability is a foundational aspect of creating advanced functional materials where the properties of a guest molecule can be modulated by the nanobelt host.

Furthermore, the methylene bridges offer sites for selective chemical functionalization. tcichemicals.com This allows for the covalent attachment of other molecular units, enabling the construction of more complex supramolecular assemblies and polymers. This synthetic versatility opens the door to designing materials with tailored properties for specific functions, such as molecular recognition, targeted delivery systems, or self-assembling nanomaterials. The ability to act as both a host and a synthetically modifiable scaffold makes nih.govMCPP a powerful tool in the development of sophisticated functional materials.

Building Blocks for Structurally Defined Carbon Nanomaterials (e.g., Nanotubes)

Methylene-bridged nih.govcycloparaphenylene is recognized as a fundamental structural segment of more complex carbon architectures, specifically Haeckelite nanotubes and the Icosahedral C80 fullerene. tcichemicals.com This direct structural relationship makes it an ideal precursor for the bottom-up synthesis of structurally uniform carbon nanotubes (CNTs). researchgate.net The bottom-up approach, starting from well-defined molecular building blocks, promises to overcome the long-standing challenge of producing CNTs with specific, uniform diameters and chiralities, which is a major hurdle in current top-down production methods.

Theoretical studies using density functional theory (DFT) have explored the construction of nanotubes from nih.govMCPP units. These computational models indicate that such nanotubes are dynamically stable and possess semiconducting properties. researchgate.net The use of nih.govMCPP as a template or building block provides a precise pathway to novel carbon nanomaterials with properties dictated by the specific structure of the starting nanobelt.

ParameterValue for nih.govMCPPComparison with nih.govCPP
Diameter~7.76 ÅSmaller than nih.govCPP. researchgate.net
Dihedral Angle (between phenylene units)~0°Significantly more planar than nih.govCPP (~31.5°). researchgate.netnih.gov
Strain Energy110.2 kcal/molCharacterized by high internal strain. researchgate.netnagoya-u.ac.jpacs.org

Design of Chemical Sensing Platforms

The sensitivity of the electronic properties of methylene-bridged nih.govcycloparaphenylene to its local environment makes it a candidate for chemical sensing applications. A computational study investigated the potential of [n]MCPP nanorings (for n=6, 8, and 10) to detect the pharmaceutical compound paracetamol. researchgate.net

The density functional theory (DFT) calculations revealed that the presence of a paracetamol molecule significantly alters the energy gap of the nih.govMCPP nanoring. researchgate.net This change in electronic properties upon binding with the target analyte is the fundamental principle of a chemiresistive or optical sensor. The study highlighted that the interaction is governed by van der Waals forces and predicted short recovery times, suggesting that nih.govMCPP-based platforms could function as reusable sensors. researchgate.net These findings point toward the potential of designing highly selective and sensitive sensing devices for environmental or biomedical monitoring based on this nanobelt structure. researchgate.net

Catalytic Applications, including Oxygen Evolution Reactions

Recent theoretical research has identified a significant potential application for Methylene-bridged nih.govcycloparaphenylene in catalysis. A study using density functional theory (DFT) investigated nanotubes constructed from nih.govMCPP units as potential catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen fuel production. researchgate.netresearchgate.net

The computational results suggest that these novel nanotubes could serve as highly efficient OER catalysts. researchgate.netresearchgate.net The catalytic activity is linked to the unique electronic structure of the nanotubes, which arises from the interactive molecular orbitals localized at the pentagonal rings that form when linking the nih.govMCPP units. researchgate.net While this application is currently based on theoretical predictions, it opens an exciting and important avenue for future experimental research, positioning nih.govMCPP-based materials as potential low-cost, high-performance catalysts to address challenges in renewable energy. researchgate.netresearchgate.net

Integration with Organometallic Chemistry (e.g., Gold(I)-N-Heterocyclic Carbene Complexes)

The integration of carbon nanohoops with organometallic chemistry offers a pathway to novel materials with unique photophysical and catalytic properties. Research in this area has led to the successful synthesis of complexes combining cycloparaphenylene derivatives with metals. For instance, complexes of nih.govCPP and nih.govCPP with transition metals like Chromium, Molybdenum, and Tungsten have been reported. nih.gov

More specifically, the development of N-heterocyclic carbene (NHC) ligands fused with cycloparaphenylene backbones has been explored to create organometallic complexes. While a Gold(I)-NHC complex has been successfully synthesized using the related meta nih.govcycloparaphenylene isomer, nih.govrsc.orgresearchgate.net the synthesis of an analogous complex with the para-bridged nih.govMCPP has not yet been reported. The successful creation of the meta-isomer complex suggests a promising future research direction for integrating methylene-bridged nih.govcycloparaphenylene into linear Gold(I) complexes, potentially unlocking new applications in materials science and catalysis.

Q & A

Q. What are the key synthetic strategies for methylene-bridged [6]cycloparaphenylene, and how do reaction conditions influence yield?

The synthesis involves a multi-step sequence: (i) pillar[6]arene triflate precursors are prepared via BF₃·Et₂O-catalyzed condensation of 1,4-diethoxybenzene and isophthalic acid, followed by BBr₃-mediated deprotection . (ii) Nickel-mediated Yamamoto coupling enables six-fold intramolecular aryl-aryl cyclization, yielding the strained macrocycle in 15–18% isolated yield. Key optimizations include ligand choice (dppf enhances coupling efficiency) and temperature control (60–80°C minimizes side reactions). X-ray crystallography confirms structural integrity .

Q. How does the methylene bridge alter the structural and electronic properties compared to non-bridged [6]CPP?

The methylene bridges enforce coplanarity of adjacent paraphenylene units, enhancing π-conjugation and reducing the HOMO-LUMO gap by ~0.5 eV (DFT/B3LYP/6-31G(d)). This is confirmed by UV-vis spectroscopy, showing a redshifted absorption edge (λₐᵦₛ ≈ 400 nm vs. 370 nm for [6]CPP). X-ray data reveal shorter C–C bond lengths (1.41–1.43 Å) and tighter CH–π interactions (2.7–3.0 Å), stabilizing the strained architecture .

Q. What experimental techniques are critical for validating the structure of this compound?

  • X-ray crystallography : Resolves bond lengths, dihedral angles (deviation <5° from planarity), and CH–π packing (Table S3 in ).
  • DFT calculations : B3LYP/6-31G(d) optimizations match experimental geometries (RMSD <0.05 Å) and predict vibrational frequencies (IR/Raman) .
  • NMR spectroscopy : ¹H NMR shows deshielded aromatic protons (δ 7.2–7.8 ppm) due to ring current effects; ¹³C NMR confirms methylene bridge connectivity (δ 35–40 ppm) .

Q. How does strain energy impact the stability and reactivity of this compound?

The macrocycle exhibits a strain energy of 110.2 kcal/mol (DFT), ~40% higher than non-bridged [6]CPP. This strain arises from enforced coplanarity and bond-angle distortion. Despite this, the compound is thermally stable up to 250°C (TGA), attributed to CH–π interactions and rigid packing. Reactivity studies show selective oxidation at methylene bridges under harsh conditions (e.g., MnO₂/CH₃CN) .

Advanced Research Questions

Q. What computational methodologies best predict the electronic and thermodynamic properties of this compound?

Hybrid DFT (B3LYP-D3/6-31G(d)) with dispersion corrections accurately models frontier orbitals (HOMO: −5.2 eV; LUMO: −2.8 eV) and strain energy. Time-dependent DFT (TD-DFT) reproduces experimental UV-vis transitions (error <0.1 eV). Gibbs free energy calculations (298 K, 1 atm) confirm thermodynamic feasibility of synthesis (ΔG ≈ −15 kcal/mol) .

Q. How do host-guest interactions differ between this compound and pillararenes?

The methylene-bridged cavity (diameter ~6.2 Å) exhibits stronger binding (Kₐ ≈ 10⁵ M⁻¹) for planar aromatics (e.g., coronene) via π-π stacking, unlike pillararenes, which prefer alkyl guests. Single-crystal X-ray structures show guest inclusion without macrocycle distortion, highlighting rigidity from methylene bridges .

Q. What mechanistic insights explain discrepancies in experimental vs. theoretical Stokes shifts for this compound?

Experimental Stokes shifts (Δλ ≈ 50 nm) exceed TD-DFT predictions (Δλ ≈ 30 nm). This arises from solvent-induced polarization and vibrational relaxation not captured in gas-phase calculations. Solvent modeling (PCM-CHCl₃) reduces the discrepancy to <10 nm, emphasizing the role of dielectric environments .

Q. How does the methylene bridge influence supramolecular physisorption on graphene substrates?

Dispersion-corrected DFT (PBE-D3) shows stronger adsorption (Eₐds ≈ −40 kcal/mol) compared to non-bridged CPPs (Eₐds ≈ −30 kcal/mol). The methylene group enhances CH–π interactions (2.8 Å vs. 3.2 Å for [8]CPP), reducing molecular friction during surface diffusion .

Q. What synthetic challenges arise when scaling this compound to larger macrocycles (e.g., [8]–[10]CPP)?

Larger rings ([10]CPP) require longer precursors, increasing strain (ΔEₛₜᵣₐᵢₙ ≈ +20 kcal/mol per added phenylene). Nickel-mediated coupling yields drop to <5% due to competing oligomerization. Strategies like templated synthesis (e.g., Pt macrocycles) or stepwise cyclization improve scalability .

Q. How do redox properties of this compound compare to carbon nanotubes (CNTs)?

Cyclic voltammetry shows reversible oxidation (E₁/₂ = +0.75 V vs. Fc/Fc⁺), 0.3 V lower than [6]CPP, due to extended conjugation. The LUMO (−2.8 eV) aligns with (6,6) CNT segments, suggesting utility as CNT growth templates. Charge-resonance dimers exhibit enhanced conductivity (σ ≈ 10⁻³ S/cm) .

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